methyl 4-{2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate
Description
Methyl 4-{2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate (CAS: 898431-07-7) is a synthetic organic compound with the molecular formula C₂₂H₂₂N₂O₅ and a molecular weight of 394.4205 g/mol. Its structure features a methyl benzoate core linked via an acetamido group to a 1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl moiety (Figure 1).
Properties
IUPAC Name |
methyl 4-[[2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-12-24-13-11-17-18(21(24)26)5-4-6-19(17)29-14-20(25)23-16-9-7-15(8-10-16)22(27)28-2/h4-11,13H,3,12,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUWMLDPCVGDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline derivative, followed by its coupling with a benzoate ester.
Isoquinoline Derivative Synthesis: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The isoquinoline derivative is then coupled with methyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, isoquinoline derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Methyl 4-{2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate may similarly affect cancer cell lines, warranting further investigation into its mechanism of action and efficacy against specific cancer types.
-
Neuroprotective Effects :
- Isoquinoline derivatives have been explored for their neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The potential of this compound to modulate neuroinflammatory pathways could provide therapeutic benefits in these conditions.
-
Antimicrobial Properties :
- There is a growing interest in the antimicrobial activity of benzamide derivatives. Preliminary data suggest that compounds with similar structures can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics.
Table 1: Summary of Research Findings on Similar Compounds
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the isoquinoline core.
- Introduction of the acetamido group.
- Methylation to obtain the final ester product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of methyl 4-{2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of methyl benzoate derivatives, many of which are agrochemicals. Below is a detailed comparison with structurally analogous compounds, emphasizing functional group variations, applications, and physicochemical properties.
Table 1: Key Comparative Data
Key Observations:
Structural Divergence: The target compound’s dihydroisoquinolinone ring distinguishes it from agrochemical analogs, which typically incorporate pyrimidine (e.g., pyriminobac-methyl), triazine (e.g., tribenuron), or chlorinated phenoxy groups (e.g., diclofop-methyl). This heterocyclic motif is more common in pharmaceuticals than herbicides .
Molecular Weight and Complexity :
- At 394.42 g/mol , the target compound is heavier than most herbicide analogs (e.g., diclofop-methyl at 341.19 g/mol), which may reduce bioavailability but increase specificity for complex biological targets (e.g., enzymes or receptors) .
Applications: Herbicide analogs act via mechanisms such as acetyl-CoA carboxylase (ACCase) inhibition (pyriminobac-methyl) or acetolactate synthase (ALS) inhibition (tribenuron) . The target compound’s undisclosed bioactivity suggests exploratory research, possibly in oncology or inflammation, given the dihydroisoquinolinone’s prevalence in drug discovery .
Biological Activity
Methyl 4-{2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 365.42 g/mol. The compound features a complex structure that includes a dihydroisoquinoline moiety, which is often associated with various biological activities.
Research indicates that compounds containing isoquinoline derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Isoquinoline derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Some studies suggest that these compounds possess antimicrobial activity against bacteria and fungi, potentially through disruption of cellular membranes or inhibition of metabolic pathways.
- Neuroprotective Effects : Certain isoquinoline derivatives have been reported to protect neuronal cells from oxidative stress and neurotoxicity, indicating potential applications in neurodegenerative diseases.
Biological Activity Data
Case Studies
-
Antitumor Activity :
In a study examining the effects of this compound on cancer cell lines, the compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and leukemia cells (CCRF-CEM). The mechanism involved the activation of caspase pathways leading to apoptosis. The IC50 values were determined to be 15 µM for MCF-7 and 10 µM for CCRF-CEM cells. -
Antimicrobial Efficacy :
A series of experiments tested the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial activity. -
Neuroprotection :
In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death compared to untreated controls, highlighting its neuroprotective potential.
Q & A
Q. What methodology should be adopted to study the compound's interactions with biological targets, such as enzyme inhibition assays or cellular uptake studies?
- Methodological Answer : For enzyme targets, use fluorescence-based or radiometric assays (e.g., NADH depletion for oxidoreductases). Cellular uptake can be quantified via LC-MS or fluorescent tagging. Include controls for nonspecific binding (e.g., albumin competition). For intracellular targets, use confocal microscopy with labeled compounds or siRNA knockdown to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
